molecular formula C14H16N2O2S B8733641 N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide

N-[4-(2-aminoethyl)phenyl]Benzenesulfonamide

Cat. No. B8733641
M. Wt: 276.36 g/mol
InChI Key: PRODIAPRPOSQSM-UHFFFAOYSA-N
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Patent
US05451677

Procedure details

A solution of 600 mg (1.46 mmol) of Cbz amine from Example 5 in 18 mL of methanol was stirred over 20% palladium hydroxide on carbon under an atmosphere of hydrogen for 2.5 h. The reaction mixture was filtered through a Celite pad and concentrated to give 360 mg (89%) of a white solid: 1H NMR (400 MHz, CD3OD) δ7.73 (d, 2H, J=7.1 Hz), 7.52 (t, 1H, J=7.4 Hz), 7.44 (t, 2H, J=7.5 Hz), 7.04 (d, 2H, J=8.7 Hz), 6.99 (d, 2H, J=8.6 Hz), 2.82 (t, 2H, J=7.3 Hz), 2.66 (t, 2H, J=7.3 Hz).
Name
Cbz amine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
C1(COC([NH:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([NH:20][S:21]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)(=[O:23])=[O:22])=[CH:16][CH:15]=2)=O)C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[NH2:11][CH2:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([NH:20][S:21]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)(=[O:23])=[O:22])=[CH:18][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Cbz amine
Quantity
600 mg
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)NCCC1=CC=C(C=C1)NS(=O)(=O)C1=CC=CC=C1
Name
Quantity
18 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC=C(C=C1)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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